molecular formula C10H18N2O5 B13829913 Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-

Cat. No.: B13829913
M. Wt: 246.26 g/mol
InChI Key: GWGVQRARSJHUPI-UHFFFAOYSA-N
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Description

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is a complex organic compound with significant applications in various scientific fieldsHeptanedioic acid is a dicarboxylic acid that plays a crucial role in the biosynthesis of lysine, an essential amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- typically involves multiple steps, starting from heptanedioic acid. One common method involves the acetylation of heptanedioic acid followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of solvents such as methanol and the application of heat (e.g., 50°C) are common in the preparation process .

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-acetamido-6-amino-2-methylheptanedioic acid

InChI

InChI=1S/C10H18N2O5/c1-6(13)12-10(2,9(16)17)5-3-4-7(11)8(14)15/h7H,3-5,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)

InChI Key

GWGVQRARSJHUPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(CCCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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